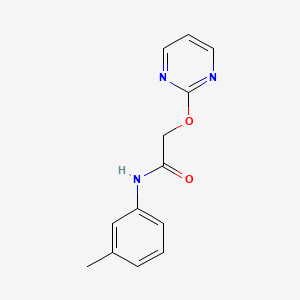

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-4-2-5-11(8-10)16-12(17)9-18-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZGLPAKLQAMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide typically involves the reaction of pyrimidine-2-ol with N-(m-tolyl)acetamide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrimidine-Based Acetamides

Compounds sharing the pyrimidine-acetamide backbone but differing in substituents and functional groups ():

*Compound 2m replaces pyrimidine with pyridine but retains the thioacetamide linkage.

Key Observations :

Indole- and Coumarin-Linked Acetamides

Compounds with alternative heterocyclic cores ():

Key Observations :

Quinazolinone and Phenoxy Derivatives

Compounds with distinct pharmacophores ():

Key Observations :

- Phenoxy-thiadiazole derivatives (e.g., 7d in ) demonstrate potent cytotoxicity (IC₅₀ = 1.8 μM) against colorectal cancer cells .

- Quinazolinone analogs prioritize hydrogen-bonding interactions for viral enzyme inhibition .

Functional Group Impact on Bioactivity

- Thio vs. Oxygen Linkages : Thioether groups (e.g., 2f–2k) enhance lipophilicity but reduce synthetic yields compared to oxygen-based analogs .

- Halogen Effects : Chlorine/fluorine substituents (e.g., 2g, 2h) improve antimicrobial activity by modulating electron density .

- Heterocyclic Cores : Pyrimidine/pyridine systems favor π-π stacking in drug-receptor interactions, while coumarins enable fluorescence-based applications .

Biological Activity

2-(Pyrimidin-2-yloxy)-N-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has a molecular formula of C12H12N2O2, featuring a pyrimidine ring linked to an acetamide group through an ether bond. The synthesis typically involves the reaction of pyrimidin-2-ol with m-tolylacetamide, often employing various coupling agents to facilitate the formation of the desired product.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown its effectiveness against various viral enzymes, particularly those involved in HIV replication. The compound's mechanism appears to involve inhibition of reverse transcriptase, with an IC50 value demonstrating its potency compared to established antiviral agents.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HIV Reverse Transcriptase | 1.96 | |

| Standard Antiviral Agent | HIV Reverse Transcriptase | 3.50 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase, which are critical in the synthesis of pro-inflammatory mediators. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| COX-2 | 75% | |

| Lipoxygenase | 68% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes, preventing substrate access and subsequent biochemical reactions.

- Signal Pathway Modulation : It has been shown to disrupt signaling pathways critical for cell proliferation and inflammation, including the NF-kB pathway.

Case Studies

A notable study evaluated the compound's efficacy in a murine model of inflammation. Results demonstrated a significant reduction in inflammatory markers, including TNF-alpha and IL-6, highlighting its potential for therapeutic use in chronic inflammatory conditions.

Study Overview

- Model : Murine model of induced inflammation

- Dosage : 50 mg/kg administered orally

- Results : Decreased levels of inflammatory cytokines by approximately 60% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.